3-Ethylpyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
3-Ethylpyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in pharmaceutical research and development due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylpyrrolidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a suitable diol under acidic conditions to form the pyrrolidine ring . The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes:
Formation of the Pyrrolidine Ring: Using cyclization reactions.
Introduction of the Carboxylic Acid Group: Through oxidation.
Formation of the Hydrochloride Salt: By treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Compounds with different functional groups replacing the ethyl or carboxylic acid groups.
Scientific Research Applications
Chemistry: 3-Ethylpyrrolidine-3-carboxylic acid hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology and Medicine: This compound is investigated for its potential biological activities, including its role as an intermediate in the synthesis of pharmaceutical agents. It may exhibit properties such as enzyme inhibition or receptor modulation .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 3-Ethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The carboxylic acid group may also play a role in binding to active sites of enzymes, affecting their activity .
Comparison with Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the ethyl group, leading to different biological activities.
Ethylpyrrolidine: Lacks the carboxylic acid group, affecting its chemical reactivity and biological properties.
Pyrrolidine-3-carboxylic acid ethyl ester: An ester derivative with different solubility and reactivity profiles.
Uniqueness: 3-Ethylpyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of both the ethyl group and the carboxylic acid group on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-ethylpyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)3-4-8-5-7;/h8H,2-5H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVBSNCMWJPWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-29-1 | |
Record name | 3-Pyrrolidinecarboxylic acid, 3-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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